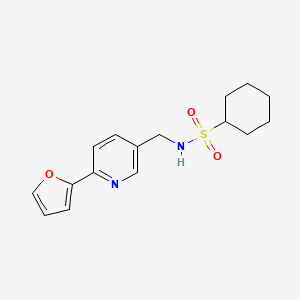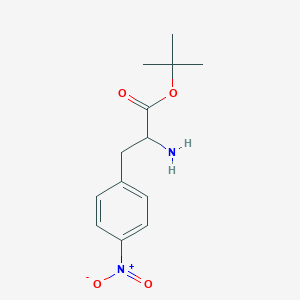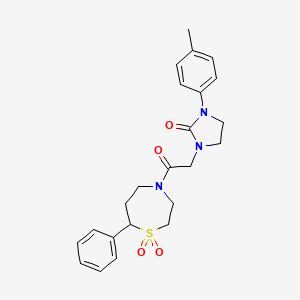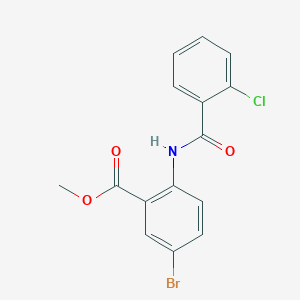![molecular formula C11H10F3N B2701628 4-[3-(Trifluoromethyl)phenyl]butanenitrile CAS No. 1057676-06-8](/img/structure/B2701628.png)
4-[3-(Trifluoromethyl)phenyl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)phenyl]butanenitrile is a chemical compound with the CAS Number: 1057676-06-8 . It has a molecular weight of 213.2 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2 . This indicates that the molecule consists of a butanenitrile chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Luminescent Properties and Material Synthesis
Synthesis of Lanthanide Complexes
Compounds similar to 4-[3-(Trifluoromethyl)phenyl]butanenitrile have been utilized in the synthesis of ternary lanthanide complexes with luminescent properties. These complexes exhibit potential applications in the field of luminescence, including visible and near-infrared light emission, which could be leveraged in various optical technologies (Feng et al., 2008).
Near-Infrared Luminescent Materials
The development of near-infrared luminescent materials through the covalent bonding of similar compounds with mesoporous materials has been explored. Such materials have potential applications in optical amplification and could contribute to advancements in telecommunications technology (Feng et al., 2009).
Organic Synthesis
- Catalysis and Benzylation: Compounds with structural similarities have been used in catalysis, demonstrating effectiveness in secondary benzylation processes involving benzyl alcohols. This showcases their potential in facilitating various organic synthesis reactions, which could be beneficial in pharmaceutical and chemical manufacturing (Noji et al., 2003).
Material Science
Polyimide Films with Low Dielectric Constants
The synthesis of highly fluorinated polyimides using similar compounds has been reported. These polyimide films exhibit low dielectric constants, high optical transparency, and good thermal stability, making them suitable for applications in electronics, such as insulating materials in semiconductors (Tao et al., 2009).
Coordination Polymers
The formation of coordination polymers from reactions involving similar compounds has been studied, leading to the development of materials with unique network structures. These materials could find applications in catalysis, gas storage, or as sensors, demonstrating the versatility of such compounds in materials science (Bu et al., 2002).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKOKAURMZPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)


![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)

![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)
![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2701560.png)
![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)
![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2701564.png)

![Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2701568.png)
